5-Acetamidofluorescein-di-(b-D-galactopyranoside)
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Overview
Description
5-Acetamidofluorescein-di-(b-D-galactopyranoside) is a fluorescent compound widely used in scientific research. It is known for its application as a reporter in transcriptional regulation studies and can be detected using a luciferase assay . The compound has a molecular formula of C34H35NO16 and a molecular weight of 713.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves the conjugation of acetamidofluorescein with b-D-galactopyranoside. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include acetic anhydride, galactose derivatives, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetamidofluorescein-di-(b-D-galactopyranoside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
5-Acetamidofluorescein-di-(b-D-galactopyranoside) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.
Biology: Employed in cellular and molecular biology to track and visualize biological processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Mechanism of Action
The mechanism of action of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves its ability to fluoresce under specific conditions. The compound interacts with molecular targets, such as enzymes and receptors, and emits fluorescence when excited by light of a particular wavelength. This property makes it a valuable tool for detecting and quantifying biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein diacetate: Another fluorescent compound used in similar applications but with different chemical properties.
Rhodamine derivatives: Fluorescent compounds with distinct spectral properties, often used in conjunction with fluorescein derivatives for multiplex assays.
Uniqueness
5-Acetamidofluorescein-di-(b-D-galactopyranoside) is unique due to its specific structure, which allows for selective interactions with b-D-galactopyranoside moieties. This selectivity makes it particularly useful in studies involving galactose metabolism and related pathways .
Properties
IUPAC Name |
N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZXQEASVPVOMH-YSDBXMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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